molecular formula C8H9N3 B1299785 2-methyl-2H-indazol-5-amine CAS No. 60518-59-4

2-methyl-2H-indazol-5-amine

Cat. No.: B1299785
CAS No.: 60518-59-4
M. Wt: 147.18 g/mol
InChI Key: MJIJVSMBCITEKW-UHFFFAOYSA-N
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Description

2-methyl-2H-indazol-5-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is known for its potential biological activities and is often used as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound has shown potential in binding to various receptors and proteins, influencing their function and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the regulation of metabolic enzymes and pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of COX-2, this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can activate or inhibit other enzymes and proteins by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . These interactions can lead to conformational changes in the target biomolecules, altering their activity and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation . In in vitro studies, this compound has shown consistent effects on cellular function over time, with no significant long-term adverse effects reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit anti-inflammatory and analgesic properties without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize potential toxicities while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s metabolism can influence metabolic flux and the levels of metabolites within the cell, thereby affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular distribution is critical for its role in regulating cellular processes and maintaining cellular homeostasis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Properties

IUPAC Name

2-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIJVSMBCITEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363434
Record name 2-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60518-59-4
Record name 2-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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